2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
Overview
Description
2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline (2-ATQ) is an aromatic heterocyclic compound found in food and beverages, as well as in the environment. It is a member of the family of heterocyclic amines (HCAs) and is one of the most abundant HCAs in food. 2-ATQ has been extensively studied due to its potential carcinogenic effects, and it has been identified as a possible human carcinogen.
Scientific Research Applications
Application in Food Chemistry
Scientific Field
This application falls under the field of Food Chemistry .
Summary of the Application
7,8-DimeIQX is used in the development of an impedimetric chemosensor for the selective determination of this heterocyclic aromatic amine (HAA) in pork . HAAs are considered potent hazardous carcinogens and are generated in meat and fish processed at high temperatures .
Methods of Application
The chemosensor was developed using a molecularly imprinted polymer (MIP) film prepared by potentiodynamic electropolymerization of a pre-polymerization complex of two adenine-and one thymine-substituted bis(2,2’-bithien-5-yl)methane functional monomer molecules with one 7,8-DiMeIQx template molecule .
Results or Outcomes
The MIP chemosensor allowed for the selective impedimetric determination of 7,8-DiMeIQx in the 47 to 400 μM linear dynamic concentration range with a limit of detection of 15.5 μM . The chemosensor was successfully applied for 7,8-DiMeIQx determination in the pork meat extract as a proof of concept .
Application in Food Safety
Scientific Field
This application falls under the field of Food Safety .
Summary of the Application
7,8-DimeIQX is used in the study of inhibitory patterns of flavonoids and phenolic acids on heterocyclic amine (HA) formation in chemical model systems .
Methods of Application
The inhibitory patterns of flavonoids and phenolic acids on HAs in a mixed chemical model system were examined by UPLC-MS profiling combined with principal component analysis (PCA) method .
Results or Outcomes
The PCA results show that the inhibitory patterns of the two groups are different; moreover, flavonoids have inhibitory potential to norharman, PhIP, 4,8-DiMeIQx, while phenolic acids have possible capability of inhibiting DMIP formation .
properties
IUPAC Name |
3,7,8-trimethylimidazo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHIQJNQCWLNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238913 | |
Record name | 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl meiqx | |
CAS RN |
92180-79-5 | |
Record name | 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92180-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092180795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL MEIQX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/691747VC8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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